molecular formula C12H16ClNO4S B2521600 4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione CAS No. 2411288-94-1

4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2521600
CAS No.: 2411288-94-1
M. Wt: 305.77
InChI Key: GRCHWCIGPZNCER-UHFFFAOYSA-N
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Description

“4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” is a synthetic organic compound that belongs to the class of thiomorpholine derivatives

Properties

IUPAC Name

2-chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8-3-4-11(18-8)10-7-19(16,17)6-5-14(10)12(15)9(2)13/h3-4,9-10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCHWCIGPZNCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CS(=O)(=O)CCN2C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylfuran-2-carboxylic acid, 2-chloropropanoyl chloride, and thiomorpholine.

    Formation of Intermediates: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl2).

    Acylation Reaction: The acyl chloride intermediate is then reacted with thiomorpholine in the presence of a base such as triethylamine to form the desired thiomorpholine derivative.

    Chlorination: The final step involves the chlorination of the acyl group using 2-chloropropanoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

“4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or LiAlH4 are commonly employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: Compounds with similar thiomorpholine structures but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

Uniqueness

“4-(2-chloropropanoyl)-3-(5-methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

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